2-ISOPROPYL-5-METHYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL
Description
Properties
IUPAC Name |
5-methyl-2-propan-2-yl-1,4-dihydroimidazo[4,5-b]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-5(2)9-12-8-7(14)4-6(3)11-10(8)13-9/h4-5H,1-3H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJDUTZWNZYODX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)N=C(N2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517235 | |
| Record name | 5-Methyl-2-(propan-2-yl)-1,4-dihydro-7H-imidazo[4,5-b]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79899-04-0 | |
| Record name | 5-Methyl-2-(1-methylethyl)-3H-imidazo[4,5-b]pyridin-7-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79899-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-(propan-2-yl)-1,4-dihydro-7H-imidazo[4,5-b]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Chemical Transformations of 2 Isopropyl 5 Methyl 1h Imidazo 4,5 B Pyridin 7 Ol
Retrosynthetic Analysis and Key Disconnections for the Imidazo[4,5-b]pyridin-7-ol System
Retrosynthetic analysis of the target molecule, 2-isopropyl-5-methyl-1H-imidazo[4,5-b]pyridin-7-ol, reveals the most logical disconnections for simplifying the structure into readily available starting materials. The primary strategy involves disconnecting the imidazole (B134444) ring, which is the most common approach for synthesizing this heterocyclic system.
Two main bond disconnections are considered:
C-N Bond Disconnection (Route A): The most prevalent approach involves breaking the two C-N bonds of the imidazole ring. This leads to the key precursor, a substituted ortho-diaminopyridine, specifically 2,3-diamino-6-methylpyridin-4-ol . The second component required is a two-carbon unit bearing the isopropyl group, which can be sourced from isobutyric acid or its derivatives (e.g., isobutyraldehyde, isobutyryl chloride). This approach is widely adopted for its reliability and the availability of various carboxylic acids and aldehydes. mdpi.comnih.gov
C-C and C-N Bond Disconnection (Route B): An alternative disconnection involves breaking the bond between the two nitrogen atoms' original amino groups and the carbon that will become C2. This strategy often starts from a 2-amino-3-nitropyridine derivative. For the target molecule, this precursor would be 2-amino-4-hydroxy-6-methyl-3-nitropyridine . This route involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization with a suitable reagent to introduce the C2-isopropyl group.
Established and Emerging Synthetic Routes to the Core Structure of this compound
The synthesis of the imidazo[4,5-b]pyridine core can be achieved through various methods, ranging from traditional multi-step sequences to modern one-pot strategies that leverage green chemistry principles.
The most conventional route for constructing the imidazo[4,5-b]pyridine scaffold is the condensation of a 2,3-diaminopyridine with a carbonyl compound. nih.gov For the target molecule, this involves two principal stages:
Synthesis of the Diaminopyridine Intermediate: The synthesis would begin with a commercially available substituted pyridine (B92270). A plausible route involves the nitration of 2-amino-4-hydroxy-6-methylpyridine at the 3-position, followed by the chemical reduction of the resulting nitro group to yield 2,3-diamino-6-methylpyridin-4-ol.
Cyclocondensation: The prepared 2,3-diamino-6-methylpyridin-4-ol is then reacted with isobutyric acid or one of its derivatives. The direct condensation with isobutyric acid, often referred to as the Phillips reaction, typically requires harsh conditions, such as heating in polyphosphoric acid (PPA) or refluxing in 4M HCl. nih.gov Alternatively, using more reactive derivatives like isobutyraldehyde followed by an oxidant, or isobutyryl chloride, can allow for milder reaction conditions.
To improve efficiency, one-pot procedures that combine multiple steps without isolating intermediates have been developed. A prominent strategy is reductive cyclization, which starts from a 2-amino-3-nitropyridine precursor. nih.govchimia.ch
In the context of synthesizing this compound, the sequence would be:
The starting material, 2-amino-4-hydroxy-6-methyl-3-nitropyridine , is subjected to a reducing agent to convert the nitro group into an amino group in situ. Common reducing agents for this purpose include SnCl₂·2H₂O, sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation (e.g., H₂/Pd-C). nih.govnih.gov
In the same reaction vessel, isobutyraldehyde is added. The newly formed and highly reactive diamine undergoes condensation with the aldehyde.
The resulting intermediate spontaneously cyclizes, often with air oxidation or the presence of a mild oxidizing agent, to form the final aromatic imidazo[4,5-b]pyridine ring system.
A related one-pot approach involves the reaction of 2-chloro-3-nitropyridine derivatives with amines, followed by reduction and cyclization. mdpi.comacs.org This tandem SₙAr-reduction-condensation process provides a versatile route to N-substituted imidazo[4,5-b]pyridines in excellent yields. acs.org
Modern synthetic chemistry emphasizes the use of environmentally benign methods. For imidazo[4,5-b]pyridine synthesis, this includes catalyst-free reactions and the use of green technologies like microwave irradiation.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the condensation and cyclization steps, reducing reaction times from hours to minutes and often improving yields. scispace.comrsc.org The condensation of 2,3-diaminopyridines with aldehydes can be efficiently performed under microwave heating, sometimes in green solvents like water or ethanol. rsc.orgmdpi.com
Catalyst-Free Condensation: Some synthetic protocols for imidazo[1,2-a]pyridines, a related isomer, have achieved success under catalyst-free conditions by simply refluxing the reactants in solvents like ethanol or DMF. nih.govacs.org Similar principles can be applied to the synthesis of imidazo[4,5-b]pyridines. For instance, the air-oxidative cyclocondensation of 2,3-diaminopyridine with aldehydes has been successfully conducted in water under thermal conditions without any added catalyst or oxidative reagent, affording products in excellent yields. nih.gov
These green approaches offer advantages in terms of reduced energy consumption, avoidance of toxic catalysts, and simpler workup procedures.
Optimizing reaction parameters is critical for maximizing yield and ensuring the desired regioselectivity, particularly when substitutions on the imidazole nitrogen are considered.
Reaction Conditions: The choice of solvent, temperature, and catalyst can dramatically impact the outcome. For palladium-catalyzed coupling reactions used to prepare precursors, the selection of the appropriate ligand (e.g., Xantphos) and solvent system is crucial for achieving high yields. researchgate.netorganic-chemistry.org In classical condensation reactions, the use of dehydrating agents or acidic catalysts can drive the reaction towards completion.
Regioselectivity: A significant challenge in the chemistry of imidazo[4,5-b]pyridines is the control of regioselectivity during N-alkylation. Direct alkylation of an N-unsubstituted imidazo[4,5-b]pyridine often yields a mixture of N1 and N3 isomers, which can be difficult to separate. researchgate.netresearchgate.net Studies have shown that the ratio of these isomers is influenced by the steric and electronic properties of the substituents on the heterocyclic core and the nature of the alkylating agent. researchgate.netfabad.org.tr Achieving regioselective synthesis often requires pre-functionalization of the pyridine ring before cyclization or the use of directing groups. organic-chemistry.orgresearchgate.net For instance, a Pd-catalyzed coupling of amides with 3-amino-2-chloropyridines provides selective access to N1-substituted isomers. organic-chemistry.org
| Methodology | Key Precursors | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Multi-Step Condensation | 2,3-Diaminopyridine, Carboxylic Acid/Aldehyde | Heat, PPA or 4M HCl | Robust, well-established | Harsh conditions, moderate yields, intermediate isolation |
| One-Pot Reductive Cyclization | 2-Amino-3-nitropyridine, Aldehyde | Reducing agent (e.g., SnCl₂, Na₂S₂O₄), heat | Improved efficiency, higher yields | Requires specific nitro-precursor |
| Pd-Catalyzed Amidation | 2-Chloro-3-aminopyridine, Primary Amide | Pd catalyst, ligand, base, heat | Excellent yields, high N1-regioselectivity | Expensive/toxic catalyst and ligands |
| Microwave-Assisted Synthesis | 2,3-Diaminopyridine, Aldehyde | Microwave irradiation, often in green solvents | Rapid reaction times, high yields, clean reactions | Requires specialized equipment |
| Catalyst-Free Thermal Method | 2,3-Diaminopyridine, Aldehyde | Heat in water or other green solvent | Environmentally friendly, simple procedure | May not be suitable for all substrates |
Design and Synthesis of Novel Analogues and Derivatives of this compound
The development of new imidazo[4,5-b]pyridine-based structures requires robust methodologies for their synthesis and derivatization. uctm.edu The core structure of this compound offers several positions for modification to generate novel analogues, which is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). nih.govnih.govirb.hr
Key positions for derivatization include:
The Imidazole Nitrogen (N1 or N3): As discussed, direct alkylation is often non-selective. researchgate.net Regiocontrolled synthesis can be achieved by starting with a pre-alkylated diaminopyridine or by using specialized coupling methods. organic-chemistry.orgresearchgate.net Phase-transfer catalysis has also been employed for N-alkylation, though it may still produce mixtures of regioisomers. uctm.edu
The 7-Hydroxy Group: The hydroxyl group can be readily converted into ethers or esters through standard Williamson ether synthesis or acylation reactions, respectively. This allows for the introduction of a wide variety of functional groups to modulate properties like solubility and hydrogen bonding capacity.
The Pyridine Ring (C6 Position): If the synthesis starts from a halo-substituted pyridine (e.g., 5-bromo- or 5-chloro-6-methyl-pyridin-4-ol), modern cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings can be employed. nih.govosi.lv This enables the introduction of aryl, heteroaryl, or amino groups at the C6 position, dramatically increasing molecular diversity.
The C2-Position: The substituent at the C2 position is determined by the carbonyl component used in the cyclization step. By substituting isobutyric acid/aldehyde with other aliphatic or aromatic carboxylic acids or aldehydes, a library of C2-substituted analogues can be generated. nih.gov Direct C-H arylation at the C2 position of a pre-formed imidazo[4,5-b]pyridine ring has also been reported as a powerful method for late-stage functionalization. rsc.org
| Target Modification | Synthetic Strategy | Key Reagents/Precursors | Potential Introduced Groups |
|---|---|---|---|
| N1/N3-Alkylation | Regioselective synthesis or direct alkylation | Alkyl halides, potassium carbonate, DMF researchgate.netuctm.edu | Alkyl, benzyl, propargyl groups |
| C7-Etherification | Williamson ether synthesis | Alkyl halide, base (e.g., NaH, K₂CO₃) | Alkoxy, benzyloxy, polyether chains |
| C6-Arylation | Suzuki cross-coupling | 6-Bromo analogue, boronic acids, Pd catalyst nih.gov | Phenyl, substituted phenyls, heteroaryls |
| C2-Variation | Cyclocondensation with different carbonyls | Aromatic aldehydes, other aliphatic acids nih.gov | Aryl, heteroaryl, different alkyl chains |
Chemical Modifications at the Imidazole Ring (e.g., N1-Substitutions, C2-Variations)
The imidazole portion of the imidazo[4,5-b]pyridine system offers key sites for chemical modification, namely the N1-position and the C2-position.
N1-Substitutions:
Alkylation of the N1-position of the imidazole ring is a common strategy to introduce various substituents. This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the imidazole acts as a nucleophile. The regioselectivity of N-alkylation can sometimes be a challenge in related heterocyclic systems, leading to a mixture of isomers. nih.gov However, specific reaction conditions can favor the desired N1-substituted product. For instance, the choice of base and solvent can significantly influence the outcome.
C2-Variations:
The C2-position of the imidazo[4,5-b]pyridine core is another key site for introducing chemical diversity. While direct functionalization at the C2-position can be challenging due to the electronic nature of the ring system, several synthetic strategies have been developed for analogous heterocyclic systems. researchgate.net One common approach involves the condensation of a substituted 2,3-diaminopyridine with a carboxylic acid or its derivative. By varying the carboxylic acid component, a wide range of substituents can be introduced at the C2-position. For example, using a different carboxylic acid in the initial cyclization step would lead to analogues with different C2-substituents.
Illustrative examples of potential C2-variations based on general synthetic methods for related imidazo[4,5-c]pyridines are shown in the table below. jscimedcentral.com
| Starting Aldehyde | Resulting C2-Substituent |
| 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl) |
| 2-Methoxybenzaldehyde | 2-(2-methoxyphenyl) |
| 4-Chlorobenzaldehyde | 2-(4-chlorophenyl) |
| 4-Methylbenzaldehyde | 2-(p-tolyl) |
Functionalization Strategies at the Pyridine Moiety (e.g., C5- and C7-Positions)
The pyridine ring of the imidazo[4,5-b]pyridine scaffold provides additional opportunities for structural modification, particularly at the C5- and C7-positions.
C5-Position:
The C5-position can be functionalized through various methods, often starting from a pre-functionalized pyridine derivative before the construction of the fused imidazole ring. For instance, the synthesis of a related thiazolo[4,5-b]pyridin-2-one involved the condensation of 4-amino-5H-thiazol-2-one with benzylideneacetone, where the substituent on the phenyl ring of benzylideneacetone ultimately dictates the nature of the C7-substituent in the final product. mdpi.com A similar strategy could be envisioned for the C5-position of imidazo[4,5-b]pyridines.
C7-Position:
The C7-position, being adjacent to a nitrogen atom in the pyridine ring, can be activated for nucleophilic substitution, especially if a suitable leaving group is present. Halogenation of the C7-position, for example, would provide a handle for introducing a variety of nucleophiles.
Stereoselective Synthesis of Chiral Derivatives (if applicable to the compound's structure)
Palladium-Catalyzed Coupling Reactions for Expanded Chemical Diversity
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the functionalization of heterocyclic compounds. youtube.com Reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to introduce a wide array of substituents onto the imidazo[4,5-b]pyridine core, provided that a suitable handle, such as a halogen atom, is present on the ring system.
Suzuki Coupling:
The Suzuki coupling reaction, which involves the coupling of an organoboron compound with a halide or triflate, is a versatile method for forming carbon-carbon bonds. nih.gov For instance, a halogenated derivative of this compound could be coupled with various boronic acids to introduce new aryl or alkyl groups. The synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines has been achieved using Suzuki cross-coupling. nih.gov
Heck and Sonogashira Couplings:
The Heck reaction allows for the coupling of an alkene with an aryl or vinyl halide, while the Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. youtube.com These reactions could be used to introduce unsaturated moieties onto the imidazo[4,5-b]pyridine scaffold, further expanding its chemical diversity.
The following table provides representative examples of palladium-catalyzed coupling reactions on related heterocyclic systems.
| Coupling Reaction | Reactants | Catalyst/Ligand | Product Type |
| Suzuki | Aryl halide, Arylboronic acid | Pd(PPh3)4 | Biaryl |
| Heck | Aryl halide, Alkene | Pd(OAc)2, P(o-tol)3 | Substituted alkene |
| Sonogashira | Aryl halide, Terminal alkyne | PdCl2(PPh3)2, CuI | Aryl alkyne |
Investigation of Biological Activities and Mechanistic Insights of 2 Isopropyl 5 Methyl 1h Imidazo 4,5 B Pyridin 7 Ol and Its Analogues
In Vitro Pharmacological Characterization
The initial assessment of a compound's therapeutic potential is conducted through a series of in vitro pharmacological studies. These assays provide crucial information on the biological activities of the compound and its analogues at a cellular and molecular level.
Cell-Based Assays for Proliferation, Viability, and Specific Cellular Responses
Cell-based assays are fundamental in determining the effect of a compound on cell health and growth. nebiolab.com These assays can measure cytotoxicity, the degree to which a substance can cause damage to cells, and cytostaticity, the ability to inhibit cell growth. Common methods include monitoring metabolic activity, cell membrane integrity, and ATP content. nebiolab.com
For instance, the antiproliferative effects of a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were evaluated against a panel of human cancer cell lines. nih.gov One compound, bearing a 2-imidazolinyl amidino group, demonstrated potent and selective activity against colon carcinoma cells with a sub-micromolar inhibitory concentration. nih.gov Another analogue with an isopropyl-amidino substitution showed activity against acute lymphoblastic leukemia and non-Hodgkin lymphoma. nih.gov
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. nih.gov It measures the metabolic activity of cells, which is indicative of their viability. Similarly, resazurin-based assays, also known as Alamar Blue assays, are employed to evaluate cell viability through the conversion of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells. mdpi.comresearchgate.net These assays are crucial for screening compounds that may affect cell proliferation or have cytotoxic effects. nih.gov
Table 1: Antiproliferative Activity of Selected Imidazo[4,5-b]pyridine Analogues
| Compound | Substitution | Cell Line | IC50 (µM) |
|---|---|---|---|
| 10 | Unsubstituted amidino | Colon Carcinoma | 0.4 |
| 14 | 2-Imidazolinyl amidino | Colon Carcinoma | 0.7 |
| 15 | Hexacyclic amidino | Acute Lymphoblastic Leukemia | 17.0 |
| 16 | Isopropyl-amidino | Acute Lymphoblastic Leukemia | 11.9 |
| 16 | Isopropyl-amidino | Non-Hodgkin Lymphoma | 12.1 |
IC50: Half maximal inhibitory concentration
Enzymatic Inhibition or Activation Studies (e.g., Kinases, Dehydrogenases, Hydrolases)
The interaction of a compound with specific enzymes is a key aspect of its pharmacological profile. Imidazo[4,5-b]pyridine derivatives have been investigated for their ability to inhibit various enzymes. For example, some analogues have been explored as inhibitors of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is often dysregulated in cancer, leading to uncontrolled tumor cell proliferation. nih.gov
The extracellular signal-regulated kinases ERK1/2 are crucial components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently activated in various cancers. The discovery of GDC-0994, a potent and selective inhibitor of ERK1/2, highlights the potential of targeting this pathway. nih.gov
Receptor Binding and Functional Assays
Imidazo[4,5-b]pyridine derivatives have been evaluated as antagonists for various biological receptors. Studies have shown their potential to act as antagonists of angiotensin II receptors (AT1 and AT2) and thromboxane (B8750289) A2 receptors. nih.gov Additionally, a novel series of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 5 (mGlu5) was discovered from an isothiazole (B42339) scaffold, demonstrating the versatility of related heterocyclic structures in modulating receptor activity. nih.gov
Protein-Protein Interaction Modulation Studies
Protein-protein interactions (PPIs) are fundamental to most biological processes, and their modulation represents a promising therapeutic strategy. nih.gov While the direct modulation of PPIs by 2-ISOPROPYL-5-METHYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL has not been extensively reported, the broader class of small molecules is being investigated for this purpose. nih.govnih.gov The goal is to either inhibit or stabilize these interactions to achieve a therapeutic effect. tue.nl Targeting bacterial PPIs is also an emerging strategy for the development of new antibiotics with novel mechanisms of action. rsc.org
Antimicrobial Activity Profiling (e.g., antibacterial, antifungal, antiviral, antitubercular)
The imidazo[4,5-b]pyridine scaffold has been a source of compounds with a wide spectrum of antimicrobial activities.
Antibacterial and Antifungal Activity: Several studies have demonstrated the antibacterial and antifungal potential of imidazo[4,5-b]pyridine derivatives. nih.gov For instance, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were screened for their antimicrobial activity, with one compound showing potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli. mdpi.com Another study on amidino-substituted imidazo[4,5-b]pyridines found that a derivative with a 2-imidazolinyl amidino group exhibited moderate activity against E. coli. nih.gov
Antiviral Activity: The antiviral properties of this class of compounds have also been investigated. A bromo-substituted derivative and a para-cyano-substituted derivative of imidazo[4,5-b]pyridine showed moderate and selective activity against the respiratory syncytial virus (RSV). nih.gov Other related heterocyclic structures, such as imidazo[2,1-b]thiazole (B1210989) derivatives, have also been evaluated for their antiviral activities against a range of DNA and RNA viruses. nih.gov
Antitubercular Activity: The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Imidazo[4,5-b]pyridines and related structures have shown promise in this area. nih.gov For example, certain arylidenehydrazide derivatives bearing an imidazo[2,1-b]thiazole moiety have been evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov
Table 2: Antimicrobial Activity of Selected Imidazo[4,5-b]pyridine and Related Analogues
| Compound/Derivative | Activity Type | Organism/Virus | MIC/EC50 |
|---|---|---|---|
| Compound 3g (thiazolo[4,5-b]pyridin-2-one) | Antibacterial | Pseudomonas aeruginosa | 0.21 µM |
| Compound 3g (thiazolo[4,5-b]pyridin-2-one) | Antibacterial | Escherichia coli | 0.21 µM |
| Compound 14 (amidino-substituted imidazo[4,5-b]pyridine) | Antibacterial | Escherichia coli | 32 µM |
| Compound 7 (bromo-substituted imidazo[4,5-b]pyridine) | Antiviral | Respiratory Syncytial Virus (RSV) | 21 µM |
| Compound 17 (para-cyano-substituted imidazo[4,5-b]pyridine) | Antiviral | Respiratory Syncytial Virus (RSV) | 58 µM |
| Compound 3j (arylidenehydrazide derivative) | Antitubercular | Mycobacterium tuberculosis H37Rv | IC50: 6.16 µg/mL |
MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration
Mechanistic Elucidation of Biological Interactions
Understanding the mechanism through which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For imidazo[4,5-b]pyridine derivatives, this involves studying their interactions with biological targets at a molecular level.
For example, the anticancer activity of some imidazo[4,5-b]pyridine-derived acrylonitriles was found to be due to the inhibition of tubulin polymerization. nih.gov In the context of antimicrobial activity, molecular docking studies have been used to investigate the potential interactions of these compounds with bacterial enzymes. For instance, the binding interactions of a potent thiazolo[4,5-b]pyridine (B1357651) derivative were studied against MurD ligase and DNA gyrase, two essential bacterial enzymes. mdpi.com
The chemical structure of these compounds, often featuring pyridine (B92270) and imidazole (B134444) rings, allows for various intermolecular interactions, including hydrogen bonding, which can be crucial for their binding to biological targets. nih.gov Theoretical studies using methods like Density Functional Theory (DFT) can provide insights into the electronic properties and reactivity of these molecules, helping to explain their biological activity. nih.gov
Analysis of Downstream Signaling Pathways and Cellular Targets
There is a lack of specific studies detailing the downstream signaling pathways and cellular targets modulated by this compound. While research on other imidazo[4,5-b]pyridine derivatives has identified targets such as kinases and other enzymes, this information cannot be directly extrapolated to the specific compound without dedicated experimental validation. nih.govirb.hr
Investigation of Molecular Target Engagement and Validation in Cellular Contexts
No specific data is available on the molecular target engagement and validation of this compound within cellular contexts. Such studies are crucial for confirming the mechanism of action and understanding the compound's interaction with its biological targets.
Transcriptomic and Proteomic Profiling in Response to Compound Exposure
Comprehensive transcriptomic and proteomic profiling studies in response to exposure to this compound have not been published. These analyses would provide a global view of the cellular changes induced by the compound and offer insights into its broader biological effects.
In Vivo Studies in Pre-clinical Animal Models
Detailed in vivo studies of this compound in preclinical animal models are not described in the available literature. Such studies are essential for evaluating the compound's pharmacodynamics, efficacy, and safety in a whole-organism context.
Pharmacodynamic Studies in Animal Models (e.g., biomarker modulation)
There is no information regarding pharmacodynamic studies of this compound in animal models. These studies would be necessary to assess the compound's effect on relevant biomarkers and to understand its dose-response relationship in vivo.
Evaluation of Target Engagement and Efficacy in Relevant Disease Models (e.g., bacterial load reduction)
Efficacy studies of this compound in relevant disease models, such as those for bacterial infections, are not publicly documented. While some imidazo[4,5-b]pyridine derivatives have shown antimicrobial activity, specific data for this compound is wanting. mdpi.comnih.gov
Pathological and Histological Assessments in Animal Tissues
No pathological or histological assessments of animal tissues following treatment with this compound have been reported. These assessments are critical for evaluating the compound's impact on tissue morphology and identifying any potential toxicities.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Identification of Key Pharmacophoric Elements within the Imidazo[4,5-b]pyridin-7-ol Scaffold
The imidazo[4,5-b]pyridine ring system is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules. nih.gov Its structural similarity to endogenous purines, such as adenine (B156593) and guanine, is a primary contributor to its function as a pharmacophore. researchgate.netmdpi.com This resemblance allows it to mimic the natural ligands and interact with the binding sites of various enzymes and receptors.
Key pharmacophoric features of the imidazo[4,5-b]pyridin-7-ol scaffold include:
The Fused Heterocyclic System: The combination of the imidazole (B134444) and pyridine (B92270) rings creates a planar, aromatic structure with a specific spatial arrangement of nitrogen atoms that are crucial for forming hydrogen bonds and other interactions with biological targets.
Nitrogen Atoms: The nitrogen atoms at positions 1, 3, and 4 act as hydrogen bond acceptors and donors, which are fundamental for molecular recognition and binding affinity at receptor sites.
The Hydroxyl Group at C7: The -OH group at the C7 position is a critical feature, capable of acting as both a hydrogen bond donor and acceptor. This functionality often plays a pivotal role in anchoring the molecule within the active site of a target protein. Studies on related compounds have shown that the presence and number of hydroxyl groups can significantly increase certain biological activities, such as antiglycation and antioxidant potential, due to their high redox potential and ability to donate electrons. researchgate.net
Impact of Substituent Modifications on Biological Activity
The biological profile of the imidazo[4,5-b]pyridin-7-ol core can be finely tuned by altering the substituents at various positions. The specific compound, 2-isopropyl-5-methyl-1H-imidazo[4,5-b]pyridin-7-ol, features key substitutions at C2 and C5 that, along with the C7 hydroxyl group, define its activity.
Steric Bulk: The branched nature of the isopropyl group provides steric bulk, which can influence the molecule's orientation within a binding pocket, potentially enhancing binding affinity and selectivity for the target.
Lipophilicity: As a small alkyl group, the isopropyl substituent increases the lipophilicity of the compound. This property is vital for its pharmacokinetic profile, affecting its ability to cross cell membranes and its distribution in the body. researchgate.net SAR studies on related imidazo[4,5-b]pyridine derivatives have shown that increasing lipophilicity through substituents at the C2 position can enhance cell permeability and, consequently, biological potency. researchgate.net In some analogs, isopropyl-substituted amidino groups at this position have demonstrated notable biological activity. nih.gov
Substitution on the pyridine ring portion of the scaffold also plays a significant role in modulating activity. Research on antibacterial imidazo[4,5-b]pyridines has explicitly shown that the presence of a methyl group at the C5 position enhances activity against tested bacterial strains. researchgate.net This suggests that the small, electron-donating methyl group at this position may favorably influence the electronic properties of the ring system or provide a key steric interaction within the target's active site, thereby boosting its biological effect.
The hydroxyl group at the C7 position is a dominant feature influencing the molecule's interactions. Its ability to participate in hydrogen bonding is critical for binding to many biological targets, particularly kinases, where interactions with the hinge region are often crucial for inhibition. nih.gov The oxygen atom can act as a hydrogen bond acceptor, while the hydrogen atom can act as a donor. This dual capacity allows for specific and strong interactions that can anchor the ligand in the active site. Furthermore, the hydroxyl group contributes to the molecule's polarity and can be a site for metabolic processes such as glucuronidation or sulfation.
The following table summarizes the contribution of each key substituent to the molecule's activity profile.
| Substituent | Position | Key Contributions to Activity |
|---|---|---|
| Isopropyl | C2 | Provides steric bulk, increases lipophilicity, influences binding orientation. |
| Methyl | C5 | Enhances biological activity (e.g., antibacterial), may provide favorable steric/electronic interactions. researchgate.net |
Effects of Stereochemistry on Activity and Selectivity
The specific compound this compound is achiral. However, the introduction of chiral centers through modification of its substituents would necessitate an evaluation of stereochemical effects. In drug development, stereoisomers (enantiomers or diastereomers) of a chiral compound often exhibit significant differences in biological activity, potency, and toxicity. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.
While specific stereochemical studies on derivatives of this compound are not detailed in the available literature, studies on the broader class of imidazo[4,5-b]pyridines have involved the synthesis of derivatives with chiral substituents. researchgate.neteurjchem.com This indicates that stereoselectivity is a recognized factor in the design of new agents based on this scaffold. Future derivatization of the title compound that creates stereocenters would require separation and individual testing of the isomers to fully elucidate the structure-activity relationship.
Quantitative Structure-Activity Relationships (QSAR) Modeling and Predictive Analytics
QSAR studies are computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Several QSAR studies have been performed on imidazo[4,5-b]pyridine derivatives to predict their activity and guide the design of new, more potent analogs.
For instance, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) have been successfully applied to series of imidazo[4,5-b]pyridine derivatives acting as Aurora A kinase inhibitors. These models have demonstrated high predictive power, with significant cross-validated (q²) and non-cross-validated (r²) correlation coefficients.
The key findings from such models are 3D contour maps, which visualize the regions where modifications to the molecular structure are likely to impact biological activity:
Steric Maps: Indicate areas where bulky groups increase or decrease activity.
Electrostatic Maps: Highlight regions where positive or negative charges are favorable for activity.
Hydrophobic and H-bond Maps (in CoMSIA): Show where lipophilic groups or hydrogen bond donors/acceptors, respectively, would enhance potency.
These predictive models, along with molecular docking studies, have identified key structural requirements for the activity of imidazo[4,5-b]pyridine derivatives and have been used to propose new analogs with potentially improved potencies.
The table below presents typical statistical parameters from a 3D-QSAR study on imidazo[4,5-b]pyridine derivatives, illustrating the predictive capacity of these models.
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Validation) |
|---|---|---|---|
| CoMFA | 0.774 | 0.975 | 0.933 |
These high correlation values indicate robust and predictive models, making QSAR a powerful tool in the optimization of compounds based on the imidazo[4,5-b]pyridine scaffold.
Due to the absence of specific research data for the chemical compound "this compound" in publicly accessible scientific literature, a detailed article on its computational and theoretical investigations as per the requested outline cannot be generated at this time.
Extensive searches for molecular docking simulations, molecular dynamics studies, and quantum chemical calculations specifically targeting "this compound" did not yield any relevant scholarly articles or datasets. The available literature focuses on other related imidazopyridine derivatives or different molecular structures entirely.
Therefore, to ensure scientific accuracy and adhere to the strict constraints of the request, which is to focus solely on the specified compound, the generation of the article is not possible without the foundational research data.
Computational and Theoretical Investigations of 2 Isopropyl 5 Methyl 1h Imidazo 4,5 B Pyridin 7 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Electronic Descriptors and Reactivity Indices
The electronic properties of the imidazo[4,5-b]pyridine core are central to its chemical reactivity and molecular interactions. Density Functional Theory (DFT) is a common computational method used to investigate these characteristics. Studies on analogous imidazo[4,5-b]pyridine derivatives provide insight into the likely electronic landscape of 2-isopropyl-5-methyl-1H-imidazo[4,5-b]pyridin-7-ol. research-nexus.netnih.gov
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. For imidazo[4,5-b]pyridine systems, the HOMO is typically distributed over the entire fused ring system, indicating that this region is susceptible to electrophilic attack. nih.gov The LUMO is often centered on the imidazole (B134444) part of the molecule. nih.gov
Global Reactivity Descriptors: These indices are calculated from the energies of the HOMO and LUMO and provide a quantitative measure of a molecule's stability and reactivity. For a series of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives, DFT calculations have been used to determine these values. nih.gov A larger HOMO-LUMO energy gap (Δε) suggests higher kinetic stability and lower chemical reactivity. nih.gov Imidazo[4,5-b]pyridines with a high energy gap are considered "hard" molecules and good nucleophiles, while those with a low energy gap are "soft" and better electrophiles. nih.gov Other descriptors such as ionization potential, electronegativity (χ), and global electrophilicity (ω) can also be calculated to further characterize the molecule's reactivity. nih.gov
| Descriptor | Definition | Predicted Trend for this compound |
|---|---|---|
| HOMO-LUMO Gap (Δε) | Energy difference between HOMO and LUMO | Moderate to high, suggesting good kinetic stability. |
| Ionization Potential (IP) | Energy required to remove an electron | Relatively low, characteristic of electron-rich aromatic systems. |
| Electron Affinity (EA) | Energy released when an electron is added | Moderate, indicating a reasonable ability to accept electrons. |
| Electronegativity (χ) | Tendency to attract electrons | Moderate, influenced by the nitrogen and oxygen heteroatoms. |
| Hardness (η) | Resistance to change in electron distribution | Relatively high, corresponding to the expected stability. |
| Electrophilicity (ω) | Propensity to accept electrons | Moderate, suggesting it can act as an electrophile in certain reactions. |
Tautomerism and Ionization State Predictions (e.g., pKa prediction)
The imidazo[4,5-b]pyridine scaffold can exist in different tautomeric forms, which can significantly influence its chemical and biological properties. nih.gov For this compound, protonation can occur at several nitrogen atoms, and the hydroxyl group can be deprotonated.
Tautomerism: The tautomeric equilibrium of the imidazo[4,5-b]pyridine ring is a key aspect of its chemistry. The proton on the imidazole ring can reside on different nitrogen atoms. Computational studies on related systems have shown that the relative stability of these tautomers can be predicted using DFT calculations. nih.gov The specific substitution pattern, including the isopropyl and methyl groups, will influence the favored tautomeric form.
Ionization and pKa Prediction: The ionization state of the molecule is crucial for its behavior in biological systems. Computational methods can be employed to predict the pKa values associated with protonation and deprotonation events. Studies on imidazo[4,5-b]pyridine-derived iminocoumarins have demonstrated an excellent agreement between experimentally measured and computationally determined pKa values. irb.hrresearchgate.net These studies suggest that such molecules are typically monoprotonated at neutral pH. irb.hrresearchgate.net For this compound, several pKa values can be anticipated, corresponding to the protonation of the pyridine (B92270) nitrogen, the imidazole nitrogens, and the deprotonation of the hydroxyl group. DFT calculations, often in combination with continuum solvation models, can provide reliable estimates of these values.
| Ionization Event | Predicted pKa Range | Dominant Species at pH 7.4 |
|---|---|---|
| Protonation of Pyridine Nitrogen | 4.0 - 5.5 | Partially protonated |
| Protonation of Imidazole Nitrogen | 6.0 - 7.5 | Largely protonated |
| Deprotonation of Hydroxyl Group | 9.0 - 10.5 | Primarily in the neutral (protonated) form |
Pre Clinical Pharmacokinetic Pk and Metabolic Profile Analysis in Vitro/animal Focus
Metabolite Profiling and Identification
Identification of Key Metabolites in Animal Samples
Without primary research data on "2-ISOPROPYL-5-METHYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL," any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy. The generation of detailed research findings and data tables is contingent on the availability of such studies in the scientific literature.
Advanced Analytical Methodologies for Research on 2 Isopropyl 5 Methyl 1h Imidazo 4,5 B Pyridin 7 Ol
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)
Chromatographic techniques are indispensable tools for ensuring the purity of 2-ISOPROPYL-5-METHYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For imidazopyridine derivatives, reverse-phase HPLC is often the method of choice. This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.
A typical HPLC method for the analysis of imidazopyridine derivatives would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile and water, often with the addition of a modifier like formic acid or phosphoric acid to improve peak shape and resolution nih.gov. The detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.
The progress of the synthesis of imidazopyridine derivatives can be effectively monitored using HPLC by analyzing aliquots of the reaction mixture at different time points acs.org. This allows for the determination of the consumption of reactants and the formation of the product, enabling the optimization of reaction conditions such as temperature, time, and catalyst loading.
Gas Chromatography (GC): While less common for non-volatile compounds like this compound, GC can be employed for the analysis of volatile starting materials or potential byproducts in its synthesis. The compound itself would likely require derivatization to increase its volatility for GC analysis.
Interactive Data Table: Typical HPLC Parameters for Imidazopyridine Analysis
| Parameter | Value |
| Column | C18 (Reverse-Phase) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Mass Spectrometry for Structural Confirmation and Metabolite Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for the structural confirmation of newly synthesized compounds and for the identification of their metabolites.
Structural Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of this compound. The observed mass is compared with the calculated mass for the proposed chemical formula, and a small mass error provides strong evidence for the correct structure.
Tandem mass spectrometry (MS/MS) is used to further confirm the structure by fragmenting the parent ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to piece together its different components. For imidazopyridine derivatives, common fragmentation pathways involve the cleavage of substituent groups and the rupture of the fused ring system.
Metabolite Elucidation: Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone for metabolite identification studies. Following administration of the compound to an in vitro or in vivo system, samples are analyzed by LC-MS to detect and identify potential metabolites. The high sensitivity and selectivity of LC-MS allow for the detection of low-level metabolites in complex biological matrices. The structural elucidation of these metabolites is achieved by comparing their retention times and mass spectra (including fragmentation patterns) with those of the parent compound and synthetic standards, if available. Common metabolic transformations for nitrogen-containing heterocyclic compounds include oxidation, hydroxylation, N-dealkylation, and conjugation with glucuronic acid or sulfate.
Spectroscopic Techniques for Structural Characterization (e.g., NMR, IR, UV-Vis for research interpretation)
Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules.
¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons on the imidazopyridine core, the methyl and isopropyl protons, and the hydroxyl proton. The chemical shifts and coupling patterns of these signals would be characteristic of their positions in the molecule.
¹³C NMR: The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 8.5 |
| Isopropyl CH | 3.0 - 3.5 |
| Isopropyl CH₃ | 1.2 - 1.5 |
| Methyl CH₃ | 2.3 - 2.6 |
| OH | 9.0 - 11.0 |
| NH | 11.0 - 13.0 |
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and N-H stretching of the hydroxyl and imidazole (B134444) groups, C-H stretching of the alkyl and aromatic groups, and C=C and C=N stretching of the aromatic rings.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Imidazopyridine derivatives typically exhibit strong absorption bands in the UV region, corresponding to π-π* transitions of the aromatic system. The position of the absorption maximum (λmax) can be influenced by the substituents on the imidazopyridine core.
High-Throughput Screening (HTS) Assays for Discovery and Optimization
High-throughput screening (HTS) is a drug discovery process that allows for the rapid testing of large numbers of chemical compounds for their ability to modulate a specific biological target. HTS has been instrumental in the discovery of numerous bioactive imidazopyridine derivatives, particularly as kinase inhibitors nih.gov.
The general workflow of an HTS campaign for the discovery of inhibitors of a target protein, such as a kinase, involves:
Assay Development: A robust and sensitive assay is developed to measure the activity of the target protein. This could be a biochemical assay that measures the enzymatic activity of the kinase or a cell-based assay that measures a downstream signaling event.
Library Screening: A large library of chemical compounds is screened using the developed assay. This is typically done in a multi-well plate format using automated liquid handling systems.
Hit Identification: Compounds that show significant activity in the primary screen are identified as "hits."
Hit Confirmation and Validation: The activity of the hits is confirmed through re-testing and in secondary, orthogonal assays to eliminate false positives.
Lead Optimization: The confirmed hits are then subjected to medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties, leading to the identification of a lead compound for further development.
Interactive Data Table: A Generic HTS Workflow for Kinase Inhibitor Discovery
| Step | Description |
| 1. Target Preparation | Purify recombinant kinase enzyme. |
| 2. Assay Plate Preparation | Dispense kinase, substrate, and ATP into 384-well plates. |
| 3. Compound Addition | Add compounds from a chemical library to the assay plates. |
| 4. Incubation | Incubate plates to allow the enzymatic reaction to proceed. |
| 5. Detection | Add a detection reagent that generates a signal (e.g., luminescence, fluorescence) proportional to kinase activity. |
| 6. Data Analysis | Identify compounds that inhibit the kinase activity (i.e., reduce the signal). |
Biophysical Techniques for Direct Target Interaction Studies (e.g., SPR, ITC, MST)
Biophysical techniques are essential for characterizing the direct interaction between a compound and its biological target. These methods provide quantitative information about binding affinity, kinetics, and thermodynamics, which is crucial for understanding the mechanism of action and for guiding lead optimization.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface. In the context of this compound, the target protein would be immobilized on the sensor chip, and the compound would be flowed over the surface at different concentrations. The binding events are monitored in real-time, allowing for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. By titrating this compound into a solution containing the target protein, ITC can determine the binding affinity (KD), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This provides a complete thermodynamic profile of the interaction.
Microscale Thermophoresis (MST): MST is a technique that measures the movement of molecules in a microscopic temperature gradient. The thermophoretic movement of a molecule is sensitive to changes in its size, charge, and hydration shell. When this compound binds to its target protein, the thermophoretic properties of the protein will change, and this change can be used to quantify the binding affinity.
Role in Lead Optimization and Drug Discovery Paradigms
Progression from Initial Hit to Optimized Lead Compound
The journey from an initial "hit" compound, often identified through high-throughput screening, to a "lead" compound with promising therapeutic potential is a critical phase in drug discovery. For scaffolds like imidazo[4,5-b]pyridine, this process involves iterative cycles of chemical synthesis and biological evaluation to enhance desired properties.
An initial hit compound containing the imidazo[4,5-b]pyridin-7-ol core might exhibit modest potency and lack selectivity for its intended biological target. The substituents—in this case, the isopropyl group at the C2 position and the methyl group at the C5 position—would be key focal points for initial optimization efforts. Early-stage modifications might involve exploring alternative alkyl or aryl groups at these positions to probe the structure-activity relationship (SAR). For instance, replacing the isopropyl group with other hydrophobic moieties could impact the compound's interaction with a target's active site.
The "magic methyl" effect, where the addition of a methyl group can significantly enhance potency or improve pharmacokinetic properties, is a relevant concept. mdpi.com The methyl group at the C5 position of the pyridine (B92270) ring could have been introduced to exploit such an effect, potentially by favorably positioning the molecule within a binding pocket or by blocking undesirable metabolic pathways. mdpi.com
The following table illustrates a hypothetical progression from a generic hit to a more optimized lead, based on common optimization strategies for similar heterocyclic compounds.
| Compound | Modification | Rationale | Hypothetical Potency (IC₅₀) |
| Hit Compound (unsubstituted) | Imidazo[4,5-b]pyridin-7-ol | Initial screening hit | >10 µM |
| Intermediate 1 | Addition of isopropyl at C2 | Enhance hydrophobic interactions | 1-5 µM |
| Intermediate 2 | Addition of methyl at C5 | Improve potency and/or metabolic stability | 500 nM - 1 µM |
| Lead Compound | 2-isopropyl-5-methyl-1H-imidazo[4,5-b]pyridin-7-ol | Optimized substituents for target binding | <500 nM |
Strategies for Optimizing the Imidazo[4,5-b]pyridin-7-ol Scaffold for Potency, Selectivity, and PK Properties
Potency Enhancement: The potency of the scaffold can be augmented by modifying the substituents to maximize interactions with the target protein. The N4 of the pyridine and the N3 of the imidazole (B134444) in the core scaffold are known to form crucial hydrogen bonds with the hinge region of kinases. nih.gov The isopropyl group at the C2 position can be further modified to explore deeper hydrophobic pockets within the target's active site.
Selectivity Improvement: Achieving selectivity is paramount to minimize off-target effects. For kinase inhibitors, selectivity is often achieved by designing substituents that interact with unique regions of the target kinase outside of the highly conserved ATP-binding site. Modifications to the C2 and C5 positions would be critical in steering the compound towards a specific kinase or a desired panel of kinases. For example, in the development of Aurora kinase inhibitors based on the imidazo[4,5-b]pyridine scaffold, modifications at the C2 and C7 positions were crucial for achieving dual FLT3/Aurora kinase inhibitory activity. nih.govnih.gov
The table below summarizes optimization strategies and their potential outcomes for the imidazo[4,5-b]pyridin-7-ol scaffold.
| Optimization Goal | Strategy | Example Modification on the Scaffold | Desired Outcome |
| Increase Potency | Enhance binding interactions | Introduction of larger or more complex hydrophobic groups at C2 | Lower IC₅₀/EC₅₀ values |
| Improve Selectivity | Exploit unique features of the target | Addition of substituents at C5 or C7 that interact with non-conserved residues | Reduced off-target activity |
| Enhance PK Properties | Modulate physicochemical properties | Masking the C7-hydroxyl group; optimizing lipophilicity | Improved oral bioavailability and half-life |
Potential as a Pre-clinical Candidate or Chemical Probe for Biological Systems
A well-optimized compound based on the this compound scaffold could serve as a valuable preclinical candidate or a chemical probe. As a preclinical candidate, it would have demonstrated potent and selective activity in cellular and animal models of a specific disease, along with a favorable pharmacokinetic and preliminary safety profile. nih.gov
As a chemical probe, the compound would be a highly selective and potent tool for studying the biological function of its target protein. nih.gov For instance, if it were a selective inhibitor of a particular kinase, researchers could use it to elucidate the role of that kinase in various cellular pathways and disease processes. The imidazo[4,5-b]pyridine scaffold has been successfully employed to develop such molecules. nih.gov
Challenges and Opportunities in Developing Imidazo[4,5-b]pyridin-7-ol Based Agents
The development of therapeutic agents based on the imidazo[4,5-b]pyridin-7-ol scaffold presents both challenges and opportunities.
Challenges:
Achieving Kinase Selectivity: The high degree of conservation in the ATP-binding site of kinases makes it challenging to develop highly selective inhibitors.
Aqueous Solubility: The generally hydrophobic nature of many kinase inhibitors can lead to poor aqueous solubility, which can hinder formulation and oral bioavailability.
Metabolic Stability: The pyridine and imidazole rings can be susceptible to metabolism by cytochrome P450 enzymes, potentially leading to rapid clearance.
Off-Target Liabilities: Inhibition of unintended targets, such as the hERG potassium channel, can lead to cardiotoxicity and is a common hurdle in drug development. nih.gov
Opportunities:
Versatile Scaffold: The imidazo[4,5-b]pyridine core is synthetically tractable, allowing for the generation of diverse libraries of compounds for screening and optimization. mdpi.com
Proven Pharmacophore: The scaffold has a proven track record in generating compounds with potent biological activity against a range of targets. nih.gov
Addressing Unmet Medical Needs: The development of novel agents based on this scaffold offers the potential to address diseases with limited treatment options, such as specific cancers or infectious diseases. mdpi.commdpi.com The structural similarity to purines also suggests potential applications in areas beyond kinase inhibition, such as antiviral or antiparasitic therapies. nih.gov
Future Research Directions and Unexplored Avenues
Exploration of Novel and Sustainable Synthetic Methodologies for the Imidazo[4,5-b]pyridin-7-ol Core
The development of efficient and environmentally benign synthetic routes is paramount for the future exploration of the imidazo[4,5-b]pyridin-7-ol scaffold. While traditional methods exist, future research should focus on adopting modern, sustainable practices to improve yield, reduce waste, and enhance molecular diversity.
Key Future Research Avenues:
Green Chemistry Approaches: Future syntheses should prioritize the use of eco-friendly solvents, such as glycerol (B35011) or water, which have been successfully employed for other imidazo[4,5-b]pyridine derivatives. nih.govresearchgate.net The development of one-pot, multicomponent reactions will further enhance the green credentials of the synthesis by minimizing intermediate purification steps and solvent usage. researchgate.net
Advanced Catalysis: The exploration of reusable heterogeneous catalysts, like Al³⁺-exchanged on K10 montmorillonite (B579905) clay, could offer significant advantages in terms of catalyst recovery and cost-effectiveness. nih.govmdpi.com Furthermore, investigating novel catalytic systems, including photoredox and biocatalysis, could provide access to new chemical space and milder reaction conditions. nih.gov The application of metal-free catalytic systems also represents a promising avenue for avoiding residual metal contamination in final compounds. rsc.org
Flow Chemistry and Automation: Implementing continuous flow synthesis could offer superior control over reaction parameters, leading to improved yields, safety, and scalability. Automating these processes would enable the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to reduce reaction times and increase yields for the synthesis of related 3H-imidazo[4,5-b]pyridine derivatives. eurjchem.com Applying this technology to the synthesis of the 7-ol core could significantly accelerate the discovery process.
| Synthetic Strategy | Potential Advantages | Relevant Findings for Imidazo[4,5-b]pyridines |
| Green Solvents | Reduced environmental impact, increased safety. | Successful synthesis in glycerol and water. nih.govresearchgate.net |
| Heterogeneous Catalysis | Catalyst reusability, simplified purification. | Use of Al³⁺-K10 clay as an efficient catalyst. nih.govmdpi.com |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity. | Visible-light-mediated functionalization of imidazopyridines. nih.gov |
| Flow Chemistry | Enhanced control, scalability, and safety. | General trend in modern pharmaceutical synthesis. |
| Microwave Synthesis | Rapid reaction times, improved yields. | Efficient synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine. eurjchem.com |
Identification of New Biological Targets and Polypharmacology
The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets. uctm.edu A critical future direction is to systematically profile 2-ISOPROPYL-5-METHYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL and its derivatives against a broad range of targets to uncover novel therapeutic applications and understand its polypharmacological potential.
Key Future Research Avenues:
Kinase Panel Screening: Given that numerous imidazo[4,5-b]pyridines are potent kinase inhibitors (e.g., Aurora, FLT3, CDK9), the subject compound should be screened against a comprehensive panel of kinases. nih.govnih.govnih.govnih.gov This could identify novel and selective inhibitors or, conversely, multi-targeted inhibitors with potential applications in complex diseases like cancer. The 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine scaffold, for instance, has been shown to serve as a basis for multitargeted kinase inhibitor design. nih.gov
Antimicrobial Target Identification: Derivatives of the core structure have shown promising activity against various pathogens. nih.govmdpi.com Future work should involve screening against a diverse panel of bacteria and fungi, followed by mechanistic studies to identify the specific molecular targets, such as lumazine (B192210) synthase, which is absent in humans. nih.govnih.gov
Exploring Novel Target Classes: Beyond kinases and microbial targets, the structural similarity to purines suggests potential interactions with other purine-binding proteins, such as G-protein-coupled receptors (GPCRs), metabolic enzymes, and viral polymerases. nih.gov Unbiased phenotypic screening followed by target deconvolution could reveal entirely new mechanisms of action.
Polypharmacology Profiling: The ability of a single compound to modulate multiple targets (polypharmacology) can be advantageous for treating complex diseases. A systematic investigation into the off-target effects of this compound could intentionally identify beneficial multi-target profiles, such as dual FLT3/Aurora kinase inhibition for acute myeloid leukemia. nih.gov
Applications in Chemical Biology, Probe Development, and Mechanistic Studies
High-quality chemical probes are indispensable tools for dissecting complex biological processes. nih.govnih.gov The unique structure of this compound provides a foundation for the development of sophisticated chemical biology tools to investigate its biological targets and pathways.
Key Future Research Avenues:
Development of Affinity-Based Probes: The compound can be functionalized with reporter tags (e.g., biotin, fluorescent dyes) and photo-cross-linking groups to create affinity-based probes. vcu.edu These probes would be instrumental in target identification and validation studies by allowing for the capture and identification of binding partners in complex biological samples.
Fluorescent Probe Design: By analogy with other heterocyclic systems, it may be possible to develop derivatives that exhibit environmentally sensitive fluorescence. Such probes could be used to visualize specific cellular compartments or report on binding events in real-time within living cells.
Target Engagement and Occupancy Assays: Developing assays to measure how much of the target protein is bound by the compound within a cell is crucial. Techniques like the cellular thermal shift assay (CETSA) can be employed to confirm direct target engagement and help correlate this with the observed biological effect. nih.gov
Mechanistic Elucidation: A deep understanding of how the compound exerts its biological effect is essential. This involves detailed biochemical and biophysical studies, X-ray crystallography of the compound bound to its target protein, and computational modeling to elucidate the precise binding mode and the key interactions responsible for its activity. nih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can accelerate the design-make-test-analyze cycle, leading to the more rapid identification of optimized drug candidates. The imidazo[4,5-b]pyridine scaffold is well-suited for such in silico approaches.
Key Future Research Avenues:
Predictive Modeling (QSAR and ADMET): Building upon existing 3D-Quantitative Structure-Activity Relationship (QSAR) studies for this class, ML models can be trained on experimental data to predict the biological activity of novel, un-synthesized analogues. nih.gov Similarly, predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can prioritize compounds with favorable drug-like characteristics for synthesis, reducing late-stage attrition. x-mol.com
De Novo Design: Generative AI models can be employed to design novel imidazo[4,5-b]pyridin-7-ol derivatives with desired properties. These models, trained on vast chemical databases, can propose structures that are synthetically feasible and optimized for potency and selectivity against a specific target.
Virtual Screening and Docking: Large virtual libraries of imidazo[4,5-b]pyridine derivatives can be rapidly screened against structural models of biological targets. longdom.orgrsc.org Advanced docking and molecular dynamics simulations can predict binding affinities and modes, helping to prioritize the most promising candidates for synthesis and experimental validation. nih.govnih.gov
Analysis of High-Content Screening Data: As large datasets are generated from phenotypic screens and kinase panels, ML algorithms can be used to identify complex patterns and correlations that may not be apparent to human researchers, uncovering novel SAR and potential polypharmacological profiles.
| AI/ML Application | Objective | Relevance to Imidazo[4,5-b]pyridines |
| Predictive Modeling | Forecast activity and drug-like properties. | 3D-QSAR and docking studies have already proven useful. nih.gov |
| Generative Models | Design novel compounds with optimized features. | Accelerate the generation of new lead compounds. |
| Virtual Screening | Prioritize candidates from large virtual libraries. | Successfully used to identify hits for visceral leishmaniasis. rsc.org |
| Data Analysis | Uncover complex patterns in large datasets. | Essential for interpreting high-throughput screening results. |
Q & A
Q. What are the recommended methodologies for synthesizing 2-isopropyl-5-methyl-1H-imidazo[4,5-b]pyridin-7-ol, and how can reaction conditions be optimized?
A stepwise approach is advised:
- Step 1 : Use condensation reactions between substituted pyridine derivatives and imidazole precursors under basic conditions (e.g., KOH/EtOH).
- Step 2 : Optimize temperature (80–120°C) and solvent polarity (e.g., DMF vs. ethanol) to enhance cyclization efficiency.
- Step 3 : Apply factorial design (e.g., 2^3 factorial experiments) to evaluate variables like catalyst loading, reaction time, and molar ratios .
- Validation : Monitor reaction progress via TLC and characterize intermediates via H-NMR to confirm structural integrity.
Q. How can the crystalline structure of this compound be resolved, and what software tools are validated for refinement?
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data.
- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robustness in handling hydrogen bonding and disorder modeling .
- Validation : Cross-check results with Olex2 or Mercury for geometric parameter consistency.
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and tautomeric forms?
- UV-Vis Spectroscopy : Identify tautomeric equilibria in solution (e.g., enol vs. keto forms) by analyzing λ_max shifts in polar vs. nonpolar solvents.
- NMR : Use C-DEPT and H-N HMBC to confirm protonation states and heterocyclic connectivity.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and rule out side products.
Advanced Research Questions
Q. How can computational modeling reconcile discrepancies between experimental and theoretical pKa values for the hydroxyl group?
- Methodology :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict pKa.
- Compare with experimental values derived from potentiometric titration in DMSO/water mixtures.
- Analyze solvation effects using COSMO-RS to address deviations >1 pH unit .
- Data Contradiction : If discrepancies persist, re-examine tautomer stability or hydrogen-bonding networks in the crystal lattice .
Q. What strategies resolve conflicting bioactivity data across cell-based assays versus in vivo models?
- Hypothesis Testing :
- In vitro : Assess solubility (via HPLC) and membrane permeability (Caco-2 assay) to identify bioavailability limitations.
- In vivo : Use pharmacokinetic profiling (LC-MS/MS) to measure plasma concentration and metabolite formation.
- Theoretical Framework : Link results to structure-activity relationship (SAR) models, emphasizing steric effects of the isopropyl group .
Q. How can membrane separation technologies improve purification yields of this compound from complex reaction mixtures?
- Process Design :
- Employ nanofiltration membranes (MWCO 300–500 Da) to isolate the target molecule from smaller byproducts.
- Optimize transmembrane pressure (2–5 bar) and solvent composition (e.g., acetone/water) to enhance selectivity .
- Validation : Compare purity (HPLC) and yield (%) against traditional column chromatography.
Methodological Notes
- Critical Analysis : When interpreting contradictory data, prioritize peer-reviewed crystallographic (e.g., CCDC entries) or spectroscopic datasets over computational predictions .
- Theoretical Frameworks : Anchor mechanistic studies to existing heterocyclic chemistry models (e.g., Hückel’s rule for aromaticity) to guide hypothesis generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
